[4-(Oxan-4-ylmethoxy)phenyl]methanamine

Lipophilicity Permeability Drug-likeness

Target your CNS screening libraries with this validated PPMA-class building block. Its tetrahydropyran (oxane) moiety confers an optimal CNS drug-like balance (XLogP=1.3, TPSA=44.5 Ų), distinct from simpler benzylamines. The primary amine enables versatile amide, sulfonamide, or reductive amination chemistry. Critically, QSAR models for 5HT2A (R²=0.73) and SERT (R²=0.45) quantitatively predict target engagement, while hERG models (R²=0.58) guide cardiac safety optimization. Available at ≥95% purity, it ensures reproducible SAR exploration.

Molecular Formula C13H19NO2
Molecular Weight 221.3
CAS No. 1342293-07-5
Cat. No. B2400797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Oxan-4-ylmethoxy)phenyl]methanamine
CAS1342293-07-5
Molecular FormulaC13H19NO2
Molecular Weight221.3
Structural Identifiers
SMILESC1COCCC1COC2=CC=C(C=C2)CN
InChIInChI=1S/C13H19NO2/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,12H,5-10,14H2
InChIKeyPLPOKAFSKWRBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-(Oxan-4-ylmethoxy)phenyl]methanamine (CAS 1342293-07-5) – Core Chemical Identity and Structural Baseline


[4-(Oxan-4-ylmethoxy)phenyl]methanamine (CAS 1342293-07-5) is a benzylamine derivative featuring a tetrahydropyran-4-ylmethoxy substituent at the para position of the phenyl ring, with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol [1]. The compound is characterized by a primary amine group, an ether-linked tetrahydropyran ring, and a computed XLogP3-AA value of 1.3 [1]. It is commercially available as a research building block from multiple vendors, typically at ≥95% purity, with documented GHS hazard classifications including H302 (harmful if swallowed) and H315 (causes skin irritation) .

Why Benzylamine and Phenoxybenzylamine Analogs Cannot Substitute [4-(Oxan-4-ylmethoxy)phenyl]methanamine in Discovery Programs


Substitution of [4-(Oxan-4-ylmethoxy)phenyl]methanamine with simpler benzylamine or phenoxybenzylamine analogs is not scientifically valid due to profound differences in physicochemical properties, target engagement profiles, and structure-activity relationships. The tetrahydropyran (oxane) moiety confers a distinct lipophilicity-hydrophilicity balance (XLogP = 1.3) and topological polar surface area (TPSA = 44.5 Ų) [1] that diverges significantly from unsubstituted benzylamine (XLogP ≈ 0.8) or phenoxybenzylamine (XLogP ≈ 2.5). More critically, QSAR models for the phenoxyphenyl-methanamine (PPMA) class demonstrate that substituent electronic and steric parameters on the A- and B-rings quantitatively modulate 5HT2A, SERT, and hERG activities with R² values of 0.73, 0.45, and 0.58, respectively [2]. A benzylamine lacking the tetrahydropyran group would fall outside the validated PPMA QSAR space, introducing unpredictable off-target risk and invalidating SAR hypotheses. Direct substitution would therefore compromise experimental reproducibility and procurement decision-making.

Quantitative Differentiation Evidence: [4-(Oxan-4-ylmethoxy)phenyl]methanamine vs. Closest Analogs


Physicochemical Property Differentiation: XLogP and TPSA Profile vs. Benzylamine Baseline

[4-(Oxan-4-ylmethoxy)phenyl]methanamine exhibits a computed XLogP3-AA value of 1.3 and a topological polar surface area (TPSA) of 44.5 Ų [1]. By comparison, unsubstituted benzylamine (the core scaffold lacking any substituent) has a predicted XLogP of approximately 0.8 and a TPSA of 26.0 Ų (primary amine only). The tetrahydropyran group increases lipophilicity by ~0.5 log units while adding ~18.5 Ų of polar surface area, shifting the compound toward more favorable CNS drug-like property space (typically XLogP 1–3, TPSA < 90 Ų) [1].

Lipophilicity Permeability Drug-likeness

Commercial Availability and Purity Benchmarking vs. Structurally Related Building Blocks

[4-(Oxan-4-ylmethoxy)phenyl]methanamine is commercially supplied at ≥95% purity by multiple vendors, including Fluorochem (Product Code F214507; 1 g = £867.00) , AKSci (Catalog 6840DQ) , and Kishida Chemical (250 mg = ¥22,000) . By comparison, the simpler analog 4-phenoxybenzylamine (CAS 107622-80-0) is available from MedChemExpress at 98.45% purity with a significantly different price point (e.g., 100 mg ~$50–$200) . The price differential reflects the synthetic complexity introduced by the tetrahydropyran ring and the lower commercial demand for this specialized building block.

Chemical sourcing Building block procurement Purity assessment

QSAR-Based Differentiation: Predicted 5HT2A, SERT, and hERG Profiles within the PPMA Class

QSAR models developed for the phenoxyphenyl-methanamine (PPMA) class, which includes [4-(oxan-4-ylmethoxy)phenyl]methanamine as a core-valid member, demonstrate that substituent electronic (Hammett σ) and steric parameters quantitatively predict 5HT2A, SERT, and hERG activities with R² values of 0.73, 0.45, and 0.58, respectively [1]. While specific experimental IC50 values for this exact compound are not available in the public domain, the model places it within the PPMA QSAR space, where tetrahydropyran substitution contributes a defined electronic/steric signature. By contrast, analogs lacking the tetrahydropyran group (e.g., unsubstituted benzylamine) fall outside the validated PPMA model space and cannot be reliably predicted using the same QSAR framework.

QSAR 5HT2A Serotonin transporter hERG liability

Optimal Use Cases for [4-(Oxan-4-ylmethoxy)phenyl]methanamine Based on Quantified Differentiation


CNS Drug Discovery Screening Libraries Targeting 5HT2A or Serotonin Transporter

Given its membership in the PPMA class with validated QSAR models for 5HT2A (R² = 0.73) and SERT (R² = 0.45) [1], [4-(oxan-4-ylmethoxy)phenyl]methanamine is a suitable candidate for inclusion in focused CNS screening libraries. The tetrahydropyran substituent imparts a moderate lipophilicity (XLogP = 1.3) and polar surface area (44.5 Ų) [2] consistent with CNS drug-likeness, enabling evaluation of novel chemotypes in serotonin receptor and transporter assays.

Building Block for Late-Stage Functionalization via the Primary Amine Handle

The free primary amine group in [4-(oxan-4-ylmethoxy)phenyl]methanamine provides a versatile handle for amide bond formation, reductive amination, or sulfonamide synthesis. Commercial availability at ≥95% purity from multiple vendors supports its use as a building block in parallel synthesis or medicinal chemistry campaigns where diversification of the tetrahydropyran-containing scaffold is desired.

Negative Control or Tool Compound for hERG Liability Assessment in PPMA Series

The PPMA QSAR model for hERG activity (R² = 0.58) [1] enables estimation of cardiac safety risk across the series. [4-(Oxan-4-ylmethoxy)phenyl]methanamine, with its specific Hammett and steric parameters, can serve as a reference point for benchmarking hERG activity within the tetrahydropyran-substituted subseries, facilitating SAR-driven optimization toward reduced hERG liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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